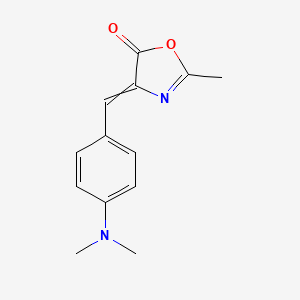![molecular formula C27H22BrN3O3 B15157667 1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B15157667.png)
1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is a complex organic compound featuring a benzo[d]imidazole core substituted with a pyridine ring and benzyloxy groups
准备方法
The synthesis of 1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzo[d]imidazole core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Introduction of the pyridine ring: The pyridine ring can be introduced via a Suzuki-Miyaura coupling reaction using appropriate boronic acids and halides.
Substitution with benzyloxy groups: The benzyloxy groups are typically introduced through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis techniques and continuous flow reactors.
化学反应分析
1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halides and organometallics.
Major products from these reactions include various substituted benzo[d]imidazole derivatives, which can be further functionalized for specific applications.
科学研究应用
1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-tuberculosis and anti-cancer properties.
Materials Science: The compound is investigated for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
作用机制
The mechanism of action of 1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
相似化合物的比较
Similar compounds to 1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one include:
1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-chloro-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one: This compound differs by the presence of a chlorine atom instead of bromine.
1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-ethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one: This variant has an ethyl group instead of a methyl group.
The uniqueness of 1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-
属性
分子式 |
C27H22BrN3O3 |
|---|---|
分子量 |
516.4 g/mol |
IUPAC 名称 |
1-[2,6-bis(phenylmethoxy)pyridin-3-yl]-4-bromo-3-methylbenzimidazol-2-one |
InChI |
InChI=1S/C27H22BrN3O3/c1-30-25-21(28)13-8-14-22(25)31(27(30)32)23-15-16-24(33-17-19-9-4-2-5-10-19)29-26(23)34-18-20-11-6-3-7-12-20/h2-16H,17-18H2,1H3 |
InChI 键 |
CXVQBQBGHUDVBP-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=CC=C2Br)N(C1=O)C3=C(N=C(C=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-({[3,5-Bis(trifluoromethyl)phenyl]methyl}amino)-4-{[2-(piperidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B15157598.png)





![2-Chloro-4-[2-(3-nitrophenyl)ethynyl]pyrimidine](/img/structure/B15157636.png)




![(4-{2-Amino-1-[(isoquinolin-6-yl)carbamoyl]ethyl}phenyl)methyl 2,4-dimethylbenzoate; bis(methanesulfonic acid)](/img/structure/B15157687.png)
